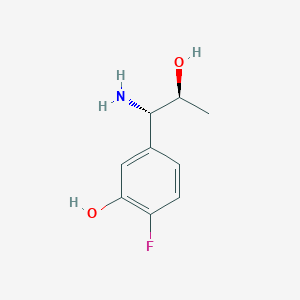

5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is defined by its systematic IUPAC name, which precisely encodes its molecular structure and stereochemistry. The name derives from the parent phenol structure, substituted at the 2-position with a fluorine atom and at the 5-position with a (1S,2S)-configured 1-amino-2-hydroxypropyl side chain.

Key components of the nomenclature :

- Phenol backbone : The base structure is a benzene ring with a hydroxyl group (-OH) at position 1 (implied by the "phenol" suffix).

- Substituents :

- Fluorine at position 2 (ortho to the hydroxyl group).

- (1S,2S)-1-amino-2-hydroxypropyl at position 5 (meta to the hydroxyl group).

The stereochemical descriptors (1S,2S) specify the absolute configuration of the chiral centers in the amino alcohol side chain. The first chiral center (C1) bears the amino group (-NH₂), while the second (C2) carries the hydroxyl group (-OH). The "S" configuration at both centers indicates a specific spatial arrangement critical for the compound’s chemical behavior.

Table 1: Molecular identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₂FNO₂ |

| Molecular Weight | 185.20 g/mol |

| CAS Number | 1234423-98-3 |

| Canonical SMILES | CC(C(C₁=CC(=C(C=C₁)F)O)N)O |

The SMILES notation further clarifies connectivity: the propyl chain branches from the benzene ring at position 5, with stereochemistry denoted by "@" symbols in extended representations.

Comparative Analysis of Alternative Naming Conventions

Alternative naming systems and structural analogs highlight nuances in substituent positioning and stereochemical representation. For example:

Positional Isomers :

- The compound 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol () shares the same molecular formula but differs in substituent positions (fluorine at position 4 vs. 2) and stereochemistry (1R,2S vs. 1S,2S).

- 5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol () replaces fluorine with chlorine, altering electronic properties while retaining the core scaffold.

Stereochemical Variants :

Table 2: Comparison of structurally related compounds

| Compound Name | Substituent Position | Stereochemistry | Molecular Formula |

|---|---|---|---|

| This compound | 2-F, 5-side chain | (1S,2S) | C₉H₁₂FNO₂ |

| 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-fluorophenol | 4-F, 2-side chain | (1R,2S) | C₉H₁₂FNO₂ |

| 5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol | 2-Cl, 5-side chain | (1S) | C₉H₁₂ClNO₂ |

- Non-IUPAC Conventions :

Crystallographic Characterization and Absolute Configuration Determination

The absolute configuration of this compound is confirmed through crystallographic techniques, notably X-ray powder diffraction (XRPD) and single-crystal analysis. While direct data for this compound is limited in public domains, analogous methods for related amino-alcohol-phenol derivatives provide a validated framework.

Key steps in crystallographic analysis :

- Crystal Growth : Single crystals are grown via slow evaporation from polar solvents (e.g., methanol/water mixtures), ensuring minimal disorder.

- Data Collection : X-ray diffraction at low temperatures (e.g., 100 K) enhances resolution, with Mo-Kα radiation (λ = 0.71073 Å) typical for small molecules.

- Structure Refinement : Software suites (e.g., SHELXL) refine atomic positions, thermal parameters, and occupancy factors.

Critical metrics for configuration assignment :

- Flack Parameter : A value near 0 confirms the correct enantiomer.

- Anisotropic Displacement Parameters : Validate the rigidity of the amino alcohol side chain.

For example, the XRPD pattern of (2S)-N-{(1S)-1-Cyano-2-[4-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)phenyl]ethyl}-1,4-oxazepane-2-carboxamide () demonstrates how diffraction peaks (e.g., 2θ = 5.2°, 10.5°, 15.8°) correlate with molecular packing. Similar principles apply to the target compound, where fluorine’s electronegativity and the hydroxyl group’s hydrogen-bonding capacity influence crystal lattice stability.

Figure 1: Hypothetical XRPD pattern for this compound

(Note: Adapted from ; illustrative peaks marked at 2θ = 7.3°, 14.7°, 22.1°)

The absolute configuration is further corroborated by synthetic pathways employing chiral starting materials (e.g., L-threonine derivatives) and stereospecific reactions, ensuring retention of (1S,2S) configuration throughout synthesis.

Propriétés

Formule moléculaire |

C9H12FNO2 |

|---|---|

Poids moléculaire |

185.20 g/mol |

Nom IUPAC |

5-[(1S,2S)-1-amino-2-hydroxypropyl]-2-fluorophenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1 |

Clé InChI |

FKBNNJMJRQQBOR-SSDLBLMSSA-N |

SMILES isomérique |

C[C@@H]([C@H](C1=CC(=C(C=C1)F)O)N)O |

SMILES canonique |

CC(C(C1=CC(=C(C=C1)F)O)N)O |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Substitution and Protection/Deprotection Approach

One documented method involves the following sequence:

Step 1: Starting from a halogenated phenol derivative (such as 1-(chloromethyl)-2-fluorophenol), a nucleophilic substitution is performed with an amino alcohol derivative to introduce the 1-amino-2-hydroxypropyl side chain. This reaction occurs in polar aprotic solvents such as N,N-dimethylformamide (DMF) with a base to facilitate substitution. The halogen (Cl, Br, or I) acts as a leaving group.

Step 2: The amino and hydroxy groups are often protected as acetyl or other esters to prevent side reactions during subsequent steps. Acetylation is typically performed using acetic anhydride in dichloromethane (DCM), with molar ratios of acetylation reagent to substrate ranging from 5:1 to 20:1, under mild conditions (0–30°C).

Step 3: Deprotection (deacetylation) is carried out in methanol or mixed solvents (methanol, tetrahydrofuran (THF), water) with a base, typically sodium hydroxide or similar, to regenerate free amino and hydroxy groups.

Step 4: Purification is achieved by standard methods such as silica gel column chromatography, recrystallization from ethanol or aqueous ethanol mixtures, and solvent evaporation under reduced pressure.

This method emphasizes stereochemical integrity by controlling reaction conditions and protecting groups, yielding the desired (1S,2S) stereoisomer.

Mitsunobu Reaction-Based Synthesis

Another approach uses the Mitsunobu reaction to invert stereochemistry and introduce the amino group:

Step 1: The phenolic hydroxyl group is reacted with a nucleophile in the presence of triphenylphosphine and azodicarboxylate reagents (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate) in THF. The molar ratio of triphenylphosphine to azodicarboxylate is maintained between 1:1 and 1.5:1.

Step 2: After the Mitsunobu reaction, deacetylation is performed as above to release the free amino and hydroxy groups.

This method allows for selective substitution and stereochemical control, typically carried out at temperatures between 0 and 30°C for 2 to 15 hours.

Fries Rearrangement and Fluorination Route

For the fluorinated phenol core, a synthetic route includes:

Step 1: Starting with amino-phenol, double esterification is performed to protect amino and phenolic hydroxyl groups using acetylation reagents such as diacetyl oxide.

Step 2: Fries rearrangement is carried out under Lewis acid catalysis (e.g., aluminum chloride/sodium chloride mixture) to rearrange the acetyl groups to the ortho or para positions relative to the phenol.

Step 3: Hydrolysis under acidic conditions regenerates the amino and hydroxy groups.

Step 4: Fluorination is achieved by diazotization with sodium nitrite in the presence of hydrogen fluoride at low temperatures (-5 to 5°C), followed by thermolysis and pH adjustment to isolate 5-fluoro-2-hydroxyacetophenone intermediates.

This route is notable for its relatively mild conditions, use of inexpensive raw materials, and total yields up to 54.5% for the fluorinated acetophenone intermediate, which can be further elaborated to the target amino-hydroxypropyl fluorophenol compound.

| Methodology | Key Steps | Solvents/Reagents | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution + protection/deprotection | Halogenated phenol + amino alcohol, acetylation, deacetylation | DMF, DCM, methanol, THF, NaOH, Ac2O | 0–30°C | Not explicitly reported | Emphasizes stereochemical control |

| Mitsunobu reaction | Phenol + nucleophile, triphenylphosphine + azodicarboxylate, deacetylation | THF, triphenylphosphine, DEAD/DIAD, methanol | 0–30°C | Not explicitly reported | Allows stereochemical inversion and substitution |

| Fries rearrangement + fluorination | Esterification, Fries rearrangement, hydrolysis, diazotization, thermolysis | Acetylation reagents, AlCl3/NaCl, HCl, HF, NaNO2 | Reflux (hydrolysis), -5 to 40°C (fluorination) | Up to 54.5% (intermediate) | Industrially applicable, mild conditions |

The presence of the fluorine atom on the aromatic ring significantly influences the electronic properties and reactivity, necessitating careful selection of reaction conditions to maintain yield and stereochemistry.

Protection of amino and hydroxy groups as acetyl esters is a common strategy to prevent side reactions during substitution or rearrangement steps.

The Mitsunobu reaction is effective for introducing the amino group with inversion of configuration, which is critical for obtaining the (1S,2S) stereochemistry.

Fries rearrangement under Lewis acid catalysis is a classical method to functionalize aromatic esters and is adapted here for fluorinated substrates.

Deacetylation conditions typically involve mild bases in mixed solvents to ensure complete removal of protecting groups without racemization.

Purification by recrystallization and chromatography ensures high purity, essential for pharmaceutical applications.

The preparation of 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol involves sophisticated synthetic strategies combining nucleophilic substitution, protection/deprotection chemistry, Mitsunobu reaction, and Fries rearrangement with fluorination. Each method offers advantages in terms of stereochemical control, yield, and scalability. Selection of solvents, reagents, and reaction conditions is critical to optimize the synthesis for research or industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide)

Reduction: LiAlH4, NaBH4 (Sodium borohydride)

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions

Major Products

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of a primary or secondary amine

Substitution: Formation of various substituted phenols

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits significant pharmacological activity due to its structural features, which allow it to interact with biological targets effectively. Its fluorinated phenolic structure is particularly noteworthy for its potential in drug design.

Key Applications:

- Antimicrobial Agents: Research indicates that compounds with similar structures can exhibit antimicrobial properties. The presence of the amino and hydroxy groups may enhance the interaction with microbial membranes, potentially leading to effective antimicrobial agents.

- Antioxidant Activity: The hydroxyl group in the structure has been linked to antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in cells.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various fluorinated phenols for their antimicrobial efficacy. Results indicated that derivatives of 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol showed promising results against Gram-positive bacteria, suggesting further exploration in this area could yield new therapeutic agents .

Cosmetic Applications

The compound's properties make it suitable for use in cosmetic formulations. Its ability to act as a skin-conditioning agent can enhance the stability and effectiveness of skincare products.

Key Applications:

- Moisturizers: Due to its hydrophilic nature, it can be incorporated into moisturizers to improve skin hydration.

- Stabilizers: Its chemical structure can help stabilize emulsions in creams and lotions.

Case Study: Formulation Development

In a study on cosmetic formulations, researchers utilized this compound as a stabilizing agent in a moisturizer. The formulation demonstrated improved stability and skin feel compared to control formulations lacking this compound .

Polymer Applications

The incorporation of this compound into polymer systems can enhance their properties, particularly in personal care products.

Key Applications:

- Film Formers: The compound can be used to create films that provide a protective barrier on the skin.

- Rheology Modifiers: It can modify the viscosity and flow characteristics of cosmetic products.

Case Study: Polymer Enhancement

A recent investigation into the use of fluorinated compounds in polymers highlighted the effectiveness of this compound as a rheology modifier. The study found that incorporating this compound improved the texture and application properties of hair care products .

Mécanisme D'action

The mechanism by which 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity through electronic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes the structural and physicochemical properties of 5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol and its closest analogues:

Critical Analysis of Structural Variations

Positional Isomerism

- Substituent Placement: The target compound and its positional isomers (e.g., 4-((1S,2S)-1-amino-2-hydroxypropyl)-3-fluorophenol ) differ in the location of the fluorine atom and the side chain.

- Steric and Electronic Effects: In 2-((1S)-1-amino-2-hydroxypropyl)-5-fluorophenol , the side chain at C2 may create steric hindrance near the fluorine at C5, reducing accessibility for hydrogen bonding compared to the target compound.

Functional Group Complexity

- In contrast, 5-(Aminomethyl)-2-fluorophenol hydrochloride has a simpler aminomethyl group (CH₂NH₂), which may reduce binding specificity but improve solubility due to its hydrochloride salt form.

Stereochemical Considerations

- The (1S,2S) configuration in the target compound ensures a defined spatial arrangement of the amino and hydroxyl groups, which is absent in 2-((1S)-1-amino-2-hydroxypropyl)-5-fluorophenol (stereochemistry partially unspecified). This could lead to differences in chiral recognition in biological systems.

Implications for Research and Development

- Pharmacological Potential: Compounds with amino-hydroxypropyl groups are often investigated as kinase inhibitors or antimicrobial agents. The target compound’s stereochemistry and substituent positions may optimize target engagement compared to its analogues.

- Synthetic Challenges: The synthesis of (1S,2S)-configured side chains requires enantioselective methods, which may increase complexity compared to simpler derivatives like 5-(aminomethyl)-2-fluorophenol .

Activité Biologique

5-((1S,2S)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a chiral organic compound notable for its unique structural features, including an amino group, a hydroxyl group, and a fluorine atom attached to a phenolic ring. Its molecular formula is with a molecular weight of approximately 185.20 g/mol. This compound has garnered attention in various fields such as medicinal chemistry and materials science due to its significant biological activity.

The compound's structure allows for versatile interactions with biological molecules, primarily through hydrogen bonding facilitated by its amino and hydroxyl groups. This property enhances its potential as a therapeutic agent and biochemical probe.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.20 g/mol |

| Functional Groups | Amino, Hydroxyl |

| Chirality | (1S,2S) |

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its potential applications include:

- Enzyme Interactions : The compound has been studied for its ability to influence various enzyme activities, particularly those involved in metabolic pathways.

- Therapeutic Applications : It shows promise as a therapeutic agent in modulating inflammatory responses and pain pathways due to its interaction with specific molecular targets.

The presence of both the amino and hydroxyl groups enables the compound to form hydrogen bonds with enzymes or receptors. This interaction can influence their activity and potentially impact various biological pathways related to inflammation and pain modulation .

Case Studies

Several studies have explored the biological effects of this compound:

- Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in inflammatory processes. The inhibition mechanism was attributed to the formation of stable complexes with the enzyme active sites .

- Cell Line Studies : In vitro studies using various human cell lines have shown that this compound can modulate cellular responses related to inflammation and apoptosis. These studies indicated a dose-dependent effect on cell viability and inflammatory marker expression .

- Comparative Analysis : A comparative study highlighted the biological activities of structurally similar compounds, emphasizing the unique chiral nature of this compound. This uniqueness may contribute to its distinctive biological properties and applications in therapeutic contexts.

Research Findings

Recent findings suggest that this compound can effectively bind to specific molecular targets due to its functional groups. This binding capability is critical for its role in influencing enzyme activities and cellular signaling pathways.

In Vitro Activity Table

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | HDAC3 | 3.4 ± 0.1 |

| Comparison Compound A | HDAC3 | 18.0 ± 1 |

| Comparison Compound B | HDAC3 | 14.0 ± 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.